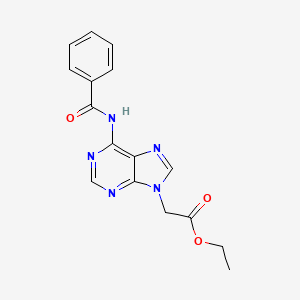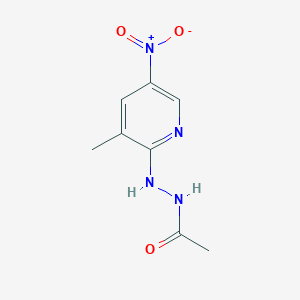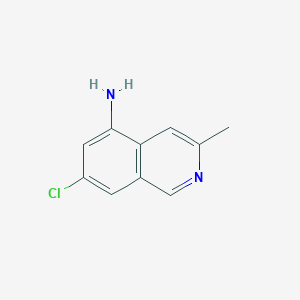
3-ethyl-3-methylpentanal
Descripción general
Descripción
3-ethyl-3-methylpentanal is an organic compound belonging to the aldehyde family It is characterized by the presence of an aldehyde functional group (-CHO) attached to a carbon chain with ethyl and methyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-ethyl-3-methylpentanal can be synthesized through several methods. One common approach involves the oxidation of 3-ethyl-3-methyl-pentanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). The reaction typically takes place under mild conditions to prevent over-oxidation to carboxylic acids .
Industrial Production Methods
In an industrial setting, this compound can be produced via the hydroformylation of 3-ethyl-3-methyl-1-pentene. This process involves the addition of a formyl group to the double bond of the alkene in the presence of a catalyst, typically a rhodium complex, under high pressure and temperature .
Análisis De Reacciones Químicas
Types of Reactions
3-ethyl-3-methylpentanal undergoes various chemical reactions, including:
Nucleophilic Addition: The carbonyl group in this compound is susceptible to nucleophilic addition reactions, forming various alcohols and derivatives.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophilic Addition: Grignard reagents, organolithium compounds.
Major Products Formed
Oxidation: 3-Ethyl-3-methyl-pentanoic acid.
Reduction: 3-Ethyl-3-methyl-pentanol.
Nucleophilic Addition: Various alcohols and derivatives.
Aplicaciones Científicas De Investigación
3-ethyl-3-methylpentanal has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-ethyl-3-methylpentanal involves its reactivity with nucleophiles due to the presence of the carbonyl group. The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various intermediates and products depending on the reaction conditions and reagents used .
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-3-pentanol: A tertiary alcohol with similar structural features but different reactivity due to the presence of a hydroxyl group instead of an aldehyde group.
3-Ethyl-2-methylpentane: A hydrocarbon with a similar carbon skeleton but lacking the functional group that imparts reactivity to 3-ethyl-3-methylpentanal.
3-Methylpentanal: An aldehyde with a similar structure but different substituents, leading to variations in chemical properties and reactivity.
Uniqueness
This compound is unique due to its specific combination of ethyl and methyl substituents on the carbon chain, which influences its reactivity and applications. Its distinct structure allows for targeted chemical modifications and applications in various fields .
Propiedades
Fórmula molecular |
C8H16O |
|---|---|
Peso molecular |
128.21 g/mol |
Nombre IUPAC |
3-ethyl-3-methylpentanal |
InChI |
InChI=1S/C8H16O/c1-4-8(3,5-2)6-7-9/h7H,4-6H2,1-3H3 |
Clave InChI |
RMJFIACBKLAXEY-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(CC)CC=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(Bicyclo[2.2.1]hepta-5-ene-2-yl)methyl]trifluoromethanesulfonamide](/img/structure/B8684804.png)
![1-[(4-Methoxyphenyl)methyl]-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine](/img/structure/B8684809.png)

![2-(2-{[(Furan-2-yl)methyl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B8684816.png)









